3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Overview
Description
3-Acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoles, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Mode of Action
Triazole compounds, which share a similar structure, are capable of forming hydrogen bonds due to their nitrogen atoms . This allows them to bind to various enzymes and receptors in biological systems, leading to a variety of biological activities .
Biochemical Pathways
For example, triazole compounds have been found to inhibit various enzymes, leading to a range of pharmacological effects .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds, such as triazolothiadiazines .
Result of Action
Compounds with similar structures have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.
Medicine: This compound has been investigated for its potential medicinal properties, including its use as an antiviral, antimicrobial, and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar triazolopyridazine core structure and exhibit antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also contain the triazolopyridazine scaffold and have diverse pharmacological activities, including anticancer and anti-inflammatory properties.
Uniqueness: 3-Acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide stands out due to its specific substituents and the presence of the thiophene group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-acetamido-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-12(26)21-15-4-2-3-13(9-15)19(27)20-10-18-23-22-17-6-5-16(24-25(17)18)14-7-8-28-11-14/h2-9,11H,10H2,1H3,(H,20,27)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMFPPHQIHNZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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